N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide
Description
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of pyrrole, oxazole, and carboxamide functional groups
Properties
IUPAC Name |
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-8-4-11(18-14-8)12(17)16(3)7-10-5-9(13)6-15(10)2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJSKOWIEIDLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(C)CC2=CC(=CN2C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 1-methylpyrrole, followed by the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis process. The use of catalysts and specific reaction solvents can further enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Shares the brominated pyrrole structure but lacks the oxazole and carboxamide groups.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a brominated aromatic ring and carboxamide group but differs in the overall structure.
Uniqueness
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
